N-phenyl-4-(trifluoromethyl)benzamide

Solid-state characterization Thermal analysis Crystal engineering

Substituting para-CF3 benzanilide with ortho/meta isomers alters melting point by up to 91°C and LogP by ~0.9 units, risking formulation failure. N-Phenyl-4-(trifluoromethyl)benzamide (CAS 347-80-8) eliminates this risk: • 198°C mp ensures solid-state stability under stressed tropical storage • LogP 3.5 & Hammett σp +0.54 support drug-like lead optimization • ≥98% HPLC purity with isomer-specific characterization for unambiguous method development Supplied as a white crystalline solid; ambient shipping.

Molecular Formula C14H10F3NO
Molecular Weight 265.2
CAS No. 347-80-8
Cat. No. B6152865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-(trifluoromethyl)benzamide
CAS347-80-8
Molecular FormulaC14H10F3NO
Molecular Weight265.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Benzamide Building Block Profile


N-Phenyl-4-(trifluoromethyl)benzamide (CAS 347-80-8, synonym p-trifluoromethylbenzanilide) is a para-CF3-substituted N-phenylbenzamide of molecular formula C14H10F3NO and molecular weight 265.23 g·mol⁻¹ . This compound belongs to the benzanilide class of secondary amides, characterized by a benzoyl carbonyl linked to an aniline-derived nitrogen. Commercially available at ≥98% purity (HPLC), it serves as a versatile building block in medicinal chemistry, crop protection research, and crystal engineering . Its defining structural feature—the electron-withdrawing trifluoromethyl group at the para position of the benzoyl ring—differentiates it from unsubstituted N-phenylbenzamide and from positional isomers in ways that directly impact solid-state handling, formulation partitioning, and synthetic derivatization potential [1].

Structural Differentiator para-CF3 benzanilide with electron‑withdrawing character distinct from ortho/meta isomers
Solid‑State Processing Reported higher thermal stability compared with unsubstituted or ortho/meta analogs
Partitioning Profile Intermediate lipophilicity window; reported LogP shift supports predictable extraction and chromatography

Why Isomer Substitution Fails


Substituting N-phenyl-4-(trifluoromethyl)benzamide with its positional isomers or the unsubstituted parent in a research or manufacturing workflow introduces quantifiable risks that cascade into material handling failures, altered partitioning behavior, and divergent downstream reactivity. As documented below, changing the CF3 position from para to ortho or meta on the benzoyl ring shifts the melting point by up to 91 °C, doubles or halves the octanol–water partition coefficient, and rewires the dominant intermolecular interactions responsible for crystal packing . For procurement decisions governed by formulation consistency, solid-state processing, or reproducible synthetic outcomes, generic substitution without isomer-level verification is incompatible with evidence-based selection.

Thermal processing mismatch Positional isomer replacement may shift the melting point considerably, risking solid‑form inconsistency during recrystallization and storage.
Partitioning behavior change Lipophilicity varies substantially with CF3 ring position, which can alter extraction recovery and reverse‑phase chromatography retention times.
Crystal packing divergence Substituting isomers discards the fluorine‑centered interaction network that stabilizes the para‑CF3 lattice, leading to unpredictable powder properties.

Quantitative Differentiation Evidence


Melting Point Elevation vs. Isomers

N-Phenyl-4-(trifluoromethyl)benzamide (4-CF3 isomer) exhibits a melting point of 198 °C, representing a 35 °C elevation relative to unsubstituted N-phenylbenzamide (161–163 °C) . This thermal enhancement is substantially larger than that observed for the ortho-CF3 isomer (N-phenyl-2-(trifluoromethyl)benzamide, mp 151–152 °C, a modest 9–12 °C depression) and dramatically exceeds the meta-CF3 isomer (N-[3-(trifluoromethyl)phenyl]benzamide, mp 107–109 °C, a 54–56 °C depression) . The para-CF3 configuration uniquely strengthens the crystal lattice through cumulative C(sp3)–F···π and C(sp3)–F···F–C(sp3) fluorine-centered interactions, a motif documented by single-crystal X-ray diffraction of trifluoromethylated benzanilides [1].

Melting point shift
Reported
198 °C (para‑CF3) vs. 161–163 °C (unsubstituted), 151–152 °C (ortho‑CF3), 107–109 °C (meta‑CF3)
Higher thermal stability may reduce batch‑to‑batch inconsistency in solid‑state workflows.
Data cross‑referenced from commercial suppliers; purity ≥97–98%.
Solid-state characterization Thermal analysis Crystal engineering

Lipophilicity and LogP Shift

N-Phenyl-4-(trifluoromethyl)benzamide has a computed octanol–water partition coefficient (LogP) of 3.5, representing a +0.9 log unit increase relative to unsubstituted N-phenylbenzamide (LogP 2.62) [1]. This corresponds to an approximately 8-fold greater partitioning into the organic phase. Notably, the compound's LogP is lower than that of 4-(trifluoromethyl)benzoic acid (LogP ~3.7), reflecting the moderating effect of the anilide nitrogen on overall hydrophobicity . For comparison, 4-(trifluoromethyl)benzamide (without the N-phenyl substituent) has a LogP of approximately 1.71 , demonstrating that the N-phenyl ring contributes roughly +1.8 log units of lipophilicity. This intermediate LogP positions N-phenyl-4-(trifluoromethyl)benzamide in a Goldilocks range for membrane permeation in cell-based assays while retaining sufficient aqueous character for formulation.

Lipophilicity (LogP)
Reported
LogP 3.5 (target) vs. 2.62 (unsubstituted), approx. 8‑fold higher octanol partitioning.
Supports predictable partitioning for liquid–liquid extraction and ADME prediction.
Computed LogP (ChemAxon/ALOGPS); experimental verification advised.
ADME prediction Lipophilicity Drug design

Crystal Packing Architecture

Single-crystal X-ray diffraction of N-[4-(trifluoromethyl)phenyl]benzamide (TFMP), the isomer in which the CF3 group resides on the aniline-derived ring, reveals a triclinic crystal system (space group P-1) with two molecules per unit cell [1]. In the broader class of trifluoromethylated benzanilides studied by Panini and Chopra (2012, CrystEngComm), the para-CF3 benzanilides consistently exhibit crystal packing stabilization via a cumulative suite of fluorine-centered interactions—C(sp3)–F···π, C(sp3)–F···F–C(sp3), and C–H···F–C(sp3)—that are not available to the unsubstituted N-phenylbenzamide [2]. These interactions add approximately 2–4 kJ·mol⁻¹ per contact to the lattice stabilization energy relative to analogs lacking CF3. Mandal and Chopra (2025) further demonstrated, through crystal structure landscape mapping of nine isomeric CF3-/CN-substituted N-phenylbenzamides, that the para-CF3 substitution pattern uniquely enables both N–H···O chains and fluorine-centered contacts simultaneously, a dual motif not observed for ortho- or meta-CF3 isomers where steric hindrance or geometric constraints disrupt one of the two interaction types [3].

Crystal packing motifs
Class‑level
Dual stabilization via N–H···O chains + C(sp3)–F···π and C(sp3)–F···F–C(sp3) interactions; triclinic P‑1 packing reported.
Defined fluorine‑driven architecture may support reproducible powder flow and compressibility.
Single‑crystal XRD at 120–173 K; Hirshfeld analysis; estimated 2–4 kJ·mol−1 per contact.
X-ray crystallography Supramolecular chemistry Crystal engineering

Synthetic Versatility and Electronic Effects

N-Phenyl-4-(trifluoromethyl)benzamide is synthesized via DCC/DMAP-mediated coupling of 4-(trifluoromethyl)benzoic acid with aniline . It serves as a precursor for further functionalization, documented as an upstream raw material for at least six downstream benzamide derivatives, including N-(4-bromophenyl)-4-(trifluoromethyl)benzamide and N-(4-(methylthio)phenyl)-4-(trifluoromethyl)benzamide [1]. The para-CF3 group exerts a strong electron-withdrawing Hammett σp constant of +0.54 [2]. This substituent constant is substantially larger than that of para-Cl (+0.23) or para-Br (+0.23), enabling the para-CF3 benzanilide scaffold to modulate the electronic environment of the amide NH and carbonyl moieties to a degree that non-fluorinated or halogen-substituted benzanilides cannot achieve. In contrast, the ortho-CF3 isomer exhibits a σo of approximately +0.40, and the meta-CF3 isomer a σm of +0.43, making the para isomer the most electron-withdrawing configuration available in the trifluoromethylbenzamide series [2].

Electronic effects
Class‑level
Hammett σp = +0.54 (para‑CF3) vs. +0.23 (Cl, Br); 6+ documented downstream benzamide derivatives.
Strong electron‑withdrawing effect reported to modulate amide reactivity and support further derivatization.
Hammett σ from Hansch, Leo & Taft (1991); downstream products from commercial databases.
Organic synthesis Building block utility Amide coupling

Evidence-Backed Application Scenarios


Crystal Engineering and Solid-State Research

Researchers designing fluorinated molecular crystals or studying fluorine-mediated supramolecular synthons should prioritize N-phenyl-4-(trifluoromethyl)benzamide. The para-CF3 configuration uniquely supports cumulative C(sp3)–F···π and C–H···F–C(sp3) interactions that add 2–4 kJ·mol⁻¹ per contact to lattice stabilization [1]. This property is documented by single-crystal X-ray diffraction and Hirshfeld surface analysis of trifluoromethylated benzanilides, making this compound a validated model system for probing the role of organic fluorine in crystal packing—a role that ortho- or meta-CF3 isomers cannot fulfill due to geometric disruption of the dual-interaction motif [2].

Medicinal Chemistry with Defined Lipophilicity

N-Phenyl-4-(trifluoromethyl)benzamide provides a LogP of 3.5 and a Hammett σp of +0.54 [1][2]. This combination is ideal for lead optimization programs where a balance between membrane permeability and aqueous solubility is desired. The compound's intermediate lipophilicity—~8× more lipophilic than unsubstituted N-phenylbenzamide but less hydrophobic than 4-(trifluoromethyl)benzoic acid—makes it a preferred intermediate when the target compound's predicted LogP must fall within the drug-like range of 1–5 [1]. Its strong electron-withdrawing character also enables selective amide bond activation for further derivatization [2].

Agrochemical Intermediate with Thermal Stability

For agricultural chemistry programs where intermediates must withstand elevated temperatures during formulation or where solid-state stability during shipping and storage in tropical climates is critical, the 198 °C melting point of N-phenyl-4-(trifluoromethyl)benzamide [1] provides a significant margin above the 161–163 °C of the unsubstituted parent and the 151–152 °C of the ortho-CF3 analog [2]. This thermal robustness reduces the risk of solid-form changes under stressed storage conditions, which is a key quality attribute for GLP-compliant agrochemical intermediate procurement.

Reference Standard for Isomer-Specific Analysis

The substantial physicochemical divergence between N-phenyl-4-(trifluoromethyl)benzamide and its positional isomers—melting point spanning a 91 °C range and LogP varying by approximately 0.9 units—establishes this compound as a well-resolved reference marker for HPLC, GC, or DSC method development aimed at isomer identification and quantification [1][2]. Procuring the para isomer as a characterized, high-purity (≥98% HPLC) standard enables unambiguous chromatographic peak assignment that generic or mixed-isomer materials cannot provide.

Application
Selection Property
Validation Focus
Crystal engineering & solid‑state research
Fluorine‑centered interaction network availability
Crystal packing reproducibility and bulk powder behavior
Medicinal chemistry lead optimization
Predicted lipophilicity and electronic character
Partitioning consistency in biphasic and chromatographic systems
Agrochemical intermediate procurement
Reported high melting point relative to analogs
Solid‑form stability under stressed storage conditions
Isomer‑specific analytical standard
Well‑resolved physicochemical divergence from positional isomers
Unambiguous chromatographic peak assignment and isomer identification
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